

# The Discovery of Gibberellic Acid: A Technical and Historical Guide

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This guide provides an in-depth exploration of the discovery of gibberellic acid, detailing the key scientific breakthroughs, the historical context in which they occurred, and the experimental foundations that paved the way for our modern understanding of this pivotal plant hormone.

## Historical Context: The "Bakanae" Enigma in Early 20th Century Agriculture

The story of gibberellin begins not in a laboratory, but in the rice paddies of Japan. For centuries, farmers had observed a condition known as "bakanae" (馬鹿苗), which translates to "foolish seedling" disease. Infected rice plants would exhibit hyper-elongated, spindly growth, appearing foolishly tall compared to their healthy counterparts. These plants were often pale, structurally weak, and produced little to no grain, leading to significant crop losses.<sup>[1]</sup>

In the late 19th and early 20th centuries, the field of plant pathology was nascent. While European scientists were beginning to explore the concept of chemical messengers in plants, leading to the discovery of auxins, research in Japan was largely focused on immediate agricultural threats.<sup>[2]</sup> The prevailing belief was that bakanae was caused by a pathogenic agent. In 1898, pathologist Shotaro Hori correctly identified the causative agent as a fungus, which would later be classified as *Gibberella fujikuroi* (now known as *Fusarium fujikuroi*). This crucial first step set the stage for a series of investigations into the mechanism of the disease, shifting the focus from the pathogen itself to the substances it produced.

## Foundational Discoveries: From Fungal Secretions to Crystalline Hormones

The journey from identifying the fungus to isolating its active compound spanned four decades of meticulous research by Japanese scientists. This work, initially unknown to the Western world due to scientific isolation and later, World War II, laid the entire groundwork for gibberellin science.<sup>[3]</sup>

### Eiichi Kurosawa's Breakthrough: The Bioassay (1926)

The pivotal breakthrough came from the plant pathologist Eiichi Kurosawa. He hypothesized that the fungus was secreting a chemical "toxin" that caused the dramatic elongation. In 1926, he demonstrated that applying a sterile, cell-free filtrate from a culture of *Gibberella fujikuroi* to healthy rice seedlings could perfectly replicate the symptoms of bakanae disease.<sup>[4][5]</sup> This elegantly simple experiment proved that a secreted chemical substance was responsible for the observed hyper-elongation, effectively creating the first gibberellin bioassay.

### Yabuta and Sumiki's Achievement: Isolation and Crystallization (1934-1938)

Building on Kurosawa's work, chemists Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo embarked on the arduous task of isolating the active compound. Their initial efforts were complicated by the presence of an inhibitory substance, fusaric acid, which the fungus also produced.<sup>[6]</sup> By modifying the culture medium, they were able to suppress fusaric acid production and, in 1935, obtained a non-crystalline solid that stimulated growth. Yabuta named this substance "gibberellin."<sup>[6][7]</sup>

By 1938, they achieved the final goal: the isolation of two related crystalline substances from the fungal culture, which they named gibberellin A and gibberellin B.<sup>[1]</sup> Although these initial samples were later found to be impure mixtures, this achievement marked the successful purification of a plant growth-promoting substance, a landmark in natural product chemistry.<sup>[1]</sup>

## Quantitative Data Summary

Precise quantitative data from the earliest experiments in the 1920s and 1930s is scarce in modern reviews, and the initial crystalline samples were later found to be impure.<sup>[1]</sup> However,

subsequent work to isolate gibberellins from plant sources provides a clear indication of their presence in low concentrations. The following table summarizes key quantitative findings.

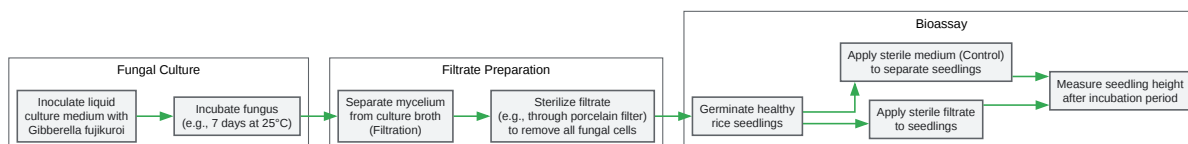
Parameter	Finding	Source Organism	Researchers	Year	Citation
Isolation Yield	2 mg of crystalline Gibberellin A <sub>1</sub>	87.3 kg of immature seeds	MacMillan and Suter	1958	<a href="#">[1]</a> <a href="#">[4]</a>
Modern Bioassay Sensitivity	~10 fmol (fentomoles) per plant	Dwarf Rice (Oryza sativa 'Tan-ginbozu')	Modern Protocols	-	-
Modern Fermentation Yield	1442.85 mg/kg/day	Gibberella fujikuroi NRRL 2278	Rodrigues et al. (2009)	2009	<a href="#">[4]</a>

## Key Experimental Protocols

The methodologies developed by Kurosawa, Yabuta, and Sumiki were foundational. While their exact, historical procedures are not fully detailed in modern literature, we can reconstruct their workflows and provide detailed modern protocols that illustrate the principles they established.

### Kurosawa's Bioassay for Growth-Promoting Activity

Kurosawa's experiment was the first to demonstrate the biological activity of the fungal filtrate. The core logic involved separating the fungus from its secretions and testing the effect of those secretions on healthy plants.



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Caption: Experimental workflow for Eiichi Kurosawa's 1926 bioassay.

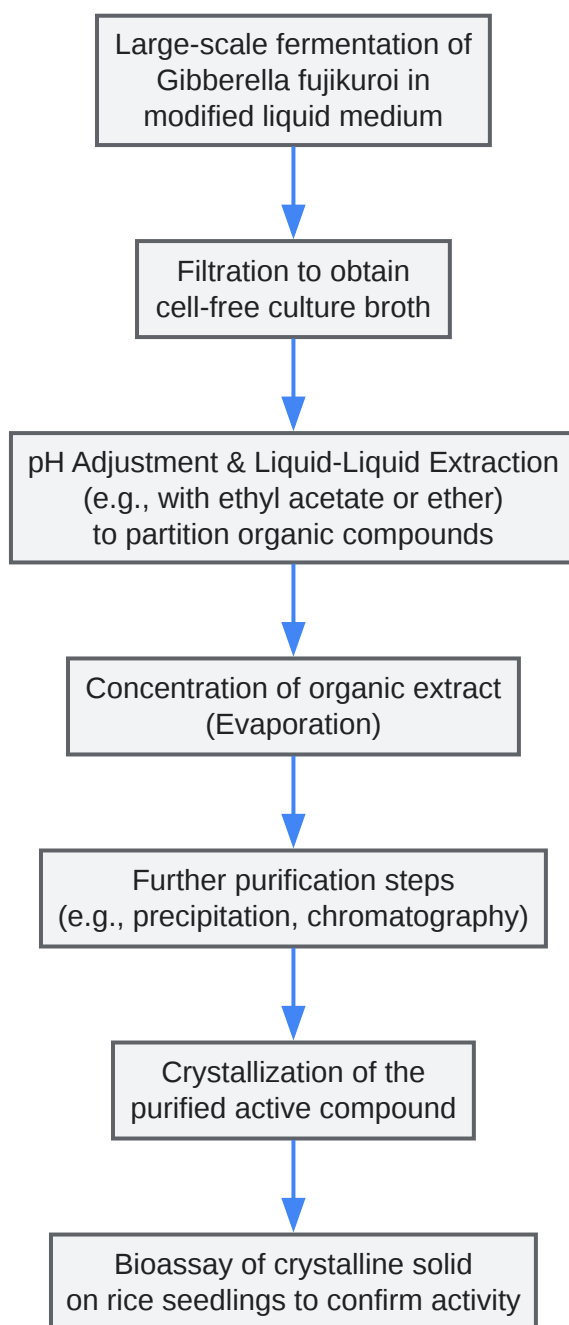
Detailed Protocol (Representative Modern Method):

- Fungal Culture Preparation:
  - Prepare a liquid medium such as Czapek-Dox broth.[8] A typical composition per liter is: Sucrose (30g), Sodium Nitrate (2g), Dipotassium Phosphate (1g), Magnesium Sulfate (0.5g), Potassium Chloride (0.5g), and Ferrous Sulfate (0.01g).[8][9][10] Early researchers discovered that supplementing with Magnesium Sulfate was critical for good yields.[6]
  - Inoculate the sterile broth with a pure culture of *Fusarium fujikuroi*.
  - Incubate in a shaker flask at 25-28°C for 7-10 days to allow for fungal growth and metabolite secretion.[4]
- Filtrate Preparation:
  - Separate the fungal mycelium from the liquid broth using vacuum filtration.
  - Pass the collected liquid filtrate through a sterile 0.22 µm filter to ensure all fungal cells and spores are removed.
- Rice Seedling Bioassay (Micro-drop Method):
  - Surface sterilize rice seeds (e.g., a dwarf variety like 'Tan-ginbozu') with a disinfectant.

- Germinate seeds on moist filter paper in the dark at 30°C for 48 hours.
- Grow the seedlings under continuous light for 3 days.
- Using a micropipette, apply a 1  $\mu$ L droplet of the sterile fungal filtrate to the coleoptile of each test seedling. Apply 1  $\mu$ L of sterile culture medium to control seedlings.
- Incubate the seedlings for an additional 3-5 days.
- Measure the length of the second leaf sheath. A significant increase in length compared to the control indicates the presence of gibberellin-like activity.

## Yabuta and Sumiki's Isolation of Crystalline Gibberellin

This process involved classic natural product chemistry techniques to purify the active compound from large volumes of fungal culture filtrate.



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Caption: Logical workflow for the isolation and purification of gibberellin.

Detailed Protocol (General Principles):

- **Large-Scale Fermentation:** Cultivate the fungus in multi-liter batches using a modified medium designed to maximize gibberellin production and minimize inhibitors like fusaric acid.[6]

- **Extraction:** After removing the fungus, the aqueous filtrate would be acidified (to protonate the acidic gibberellin molecules) and extracted with a non-polar organic solvent like ethyl acetate or diethyl ether. The gibberellins would partition into the organic layer.
- **Purification:** The crude organic extract would be concentrated. This would be followed by a series of purification steps. Early techniques would have included acid-base extractions (partitioning the compound between aqueous and organic phases by changing the pH) and possibly early forms of adsorption chromatography.
- **Crystallization:** The purified, concentrated extract would be dissolved in a minimal amount of a suitable solvent and allowed to cool slowly or have a non-solvent diffused into it, inducing the formation of crystals.
- **Confirmation:** The biological activity of the final crystalline product would be confirmed using the rice seedling bioassay established by Kurosawa.

## Modern Understanding: The Gibberellin Signaling Pathway

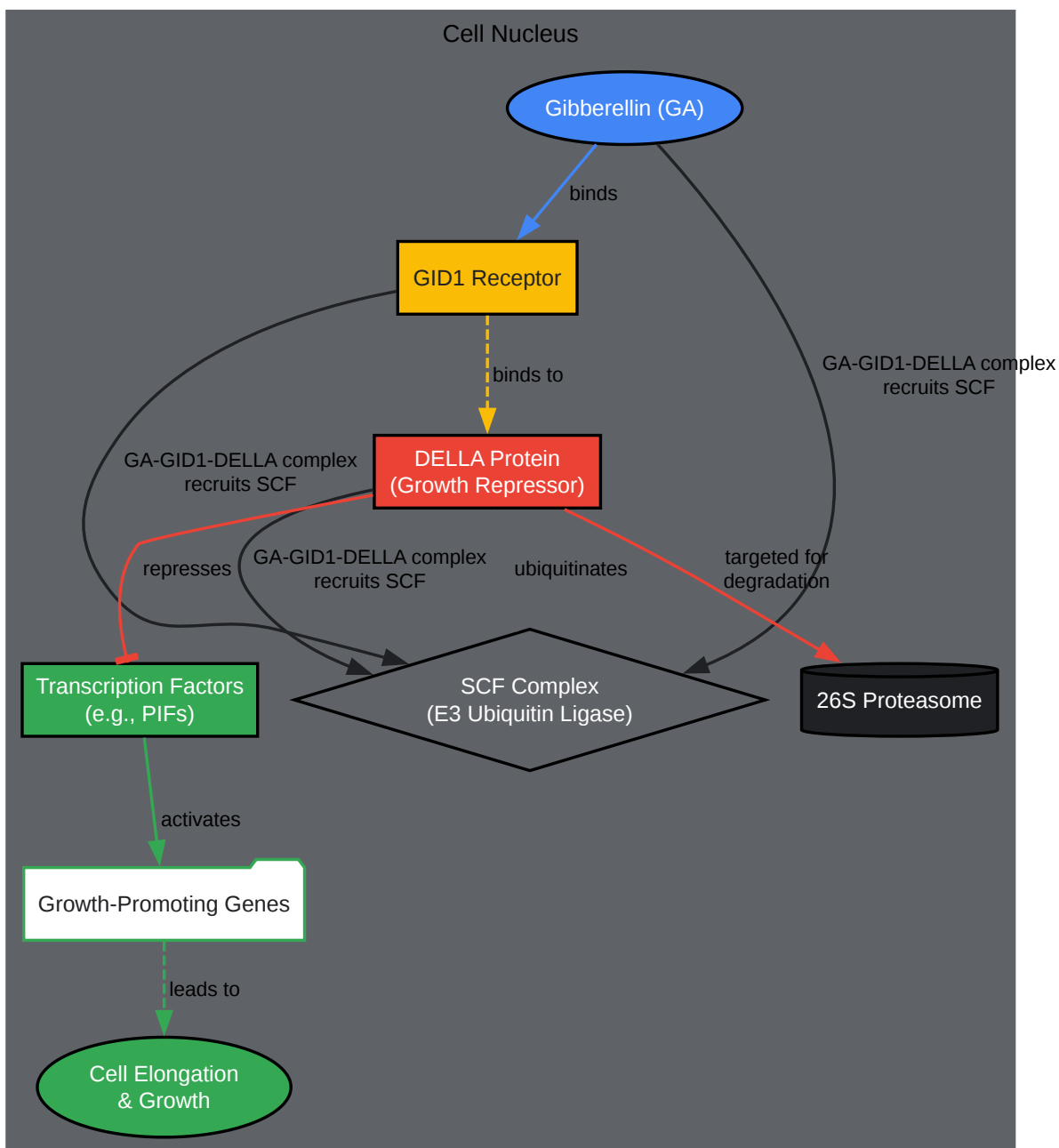
The pioneering work of the early Japanese scientists led to the discovery of a new class of hormone. Decades of subsequent research have elucidated the elegant molecular mechanism by which gibberellin derepresses growth. In the absence of gibberellin, plant growth is actively restrained by a family of nuclear proteins called DELLA proteins. Gibberellin acts by removing these repressors.

The core signaling pathway is as follows:

- **Perception:** Bioactive gibberellin (GA) enters the cell and binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).
- **Conformational Change:** This binding induces a conformational change in GID1, allowing it to interact with a DELLA repressor protein.
- **Complex Formation:** A stable GA-GID1-DELLA complex is formed.
- **Ubiquitination:** This ternary complex is recognized by an F-box protein component (e.g., SLY1 or GID2) of an SCF E3 ubiquitin ligase complex.

- **Degradation:** The SCF complex polyubiquitinates the DELLA protein, targeting it for destruction by the 26S proteasome.
- **Growth Derepression:** With the DELLA repressor destroyed, transcription factors that were previously sequestered by DELLA are released, allowing them to activate gene expression that leads to cell elongation and growth.





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Caption: The core gibberellin (GA) signaling pathway in a plant cell nucleus.

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## References

- 1. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on plant growth substances in Japan before 1945 [jstage.jst.go.jp]
- 3. learncheme.com [learncheme.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Newly discovered hormone helps keep plants from dehydrating | RIKEN [riken.jp]
- 6. Plant Hormones Gibberellins [phytohormones.info]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. microbenotes.com [microbenotes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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